Cas no 87834-09-1 ((3beta,16beta,23R)-20-hydroxy-16,23:16,30-diepoxydammar-24-en-3-yl beta-D-xylopyranosyl-(1->2)-(4xi)-beta-D-xylo-hexopyranosyl-(1->3)-2-O-acetyl-alpha-L-arabinopyranoside)

(3beta,16beta,23R)-20-hydroxy-16,23:16,30-diepoxydammar-24-en-3-yl beta-D-xylopyranosyl-(1->2)-(4xi)-beta-D-xylo-hexopyranosyl-(1->3)-2-O-acetyl-alpha-L-arabinopyranoside structure
87834-09-1 structure
Product name:(3beta,16beta,23R)-20-hydroxy-16,23:16,30-diepoxydammar-24-en-3-yl beta-D-xylopyranosyl-(1->2)-(4xi)-beta-D-xylo-hexopyranosyl-(1->3)-2-O-acetyl-alpha-L-arabinopyranoside
CAS No:87834-09-1
MF:C48H76O18
MW:941.106240000001
CID:1913794
PubChem ID:441914

(3beta,16beta,23R)-20-hydroxy-16,23:16,30-diepoxydammar-24-en-3-yl beta-D-xylopyranosyl-(1->2)-(4xi)-beta-D-xylo-hexopyranosyl-(1->3)-2-O-acetyl-alpha-L-arabinopyranoside Chemical and Physical Properties

Names and Identifiers

    • (3beta,16beta,23R)-20-hydroxy-16,23:16,30-diepoxydammar-24-en-3-yl beta-D-xylopyranosyl-(1->2)-(4xi)-beta-D-xylo-hexopyranosyl-(1->3)-2-O-acetyl-alpha-L-arabinopyranoside
    • LogP
    • CHEBI:3825
    • Q27106204
    • DTXSID101100430
    • alpha-L-Arabinopyranoside, (3beta,16beta,23R)-16,23:16,30-diepoxy-20-hydroxydammar-24-en-3-yl O-beta-D-xylopyranosyl-(1-->2)-O-beta-D-glucopyranosyl-(1-->3)-, 2-acetate
    • [(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl] acetate
    • Colubrin
    • 87834-09-1
    • C08936
    • ((2S,3R,4S,5S)-4-((2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-5-hydroxy-2-(((1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo(18.2.1.01,14.02,11.05,10.015,20)tricosan-7-yl)oxy)oxan-3-yl) acetate
    • (2R,3R,4R,5R)-4-(((2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(((2S,3S,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxy)oxan-2-yl)oxy)-5-hydroxy-2-(((1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-en-1-yl)-19,21-dioxahexacyclo(18.2.1.0,.0,.0,.0,)tricosan-7-yl)oxy)oxan-3-yl acetic acid
    • (2R,3R,4R,5R)-4-{[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-2-{[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-en-1-yl)-19,21-dioxahexacyclo[18.2.1.0,.0,.0,.0,]tricosan-7-yl]oxy}oxan-3-yl acetic acid
    • I+/--L-Arabinopyranoside, (3I(2),16I(2),23R)-16,23:16,30-diepoxy-20-hydroxydammar-24-en-3-yl O-I(2)-D-xylopyranosyl-(1a2)-O-I(2)-D-glucopyranosyl-(1a3)-, 2-acetate
    • Inchi: InChI=1S/C48H76O18/c1-22(2)15-24-16-46(8,57)39-25-9-10-30-44(6)13-12-31(43(4,5)29(44)11-14-45(30,7)47(25)20-48(39,66-24)60-21-47)63-41-38(61-23(3)50)36(27(52)19-59-41)64-42-37(34(55)33(54)28(17-49)62-42)65-40-35(56)32(53)26(51)18-58-40/h15,24-42,49,51-57H,9-14,16-21H2,1-8H3/t24-,25+,26+,27-,28+,29-,30+,31-,32-,33+,34-,35+,36-,37+,38+,39-,40-,41-,42-,44-,45+,46-,47-,48-/m0/s1
    • InChI Key: ZIUOAVDHMLNSNY-QGEXMSAISA-N
    • SMILES: CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)OC(=O)C)C)(C)O)C

Computed Properties

  • Exact Mass: 940.50316557g/mol
  • Monoisotopic Mass: 940.50316557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 18
  • Heavy Atom Count: 66
  • Rotatable Bond Count: 10
  • Complexity: 1830
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 24
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 262Ų
  • XLogP3: 2.2

(3beta,16beta,23R)-20-hydroxy-16,23:16,30-diepoxydammar-24-en-3-yl beta-D-xylopyranosyl-(1->2)-(4xi)-beta-D-xylo-hexopyranosyl-(1->3)-2-O-acetyl-alpha-L-arabinopyranoside Related Literature

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